Limonene oxide, cis-(-)-

Descripción general

Descripción

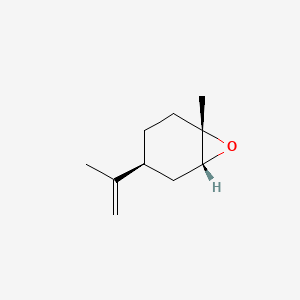

Limonene oxide, cis-(-)-, also known as cis-1,2-epoxylimonene, is a monoterpene epoxide derived from limonene. It is a naturally occurring compound found in the essential oils of citrus fruits. The molecular formula of limonene oxide, cis-(-)-, is C10H16O, and it has a molecular weight of 152.23 g/mol . This compound is known for its pleasant citrus aroma and is widely used in the fragrance and flavor industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Limonene oxide, cis-(-)-, can be synthesized through the epoxidation of limonene. One common method involves the use of a chiral salen-metal catalyst in the presence of an oxidant such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a solvent like chloroform at low temperatures (0°C) to achieve high diastereoselectivity . Another method involves the use of peroxygenase enzymes from oat seeds, which catalyze the epoxidation of limonene under mild conditions .

Industrial Production Methods: In industrial settings, limonene oxide is produced by the epoxidation of limonene using peracids or hydrogen peroxide as oxidants. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The resulting product is then purified through distillation or chromatography to obtain the desired cis-(-)-isomer .

Análisis De Reacciones Químicas

Reactions with Amines

The cis-isomer of limonene oxide reacts with nucleophilic amines, though generally less readily than the trans-isomer . Aminolysis of limonene oxide with primary amines (such as methylamine, hexylamine, benzylamine, and aniline) can occur in the presence of water as a catalyst, yielding β-amino alcohols .

Ring-Opening Polymerization

Cyclic carbamates based on (R)-(+)-limonene oxide can undergo Anionic Ring-Opening Polymerization (AROP) to yield isocyanate-free products .

Carbonation Reactions

Limonene oxide can participate in copolymerization reactions with carbon dioxide, particularly under the influence of catalysts like zinc acetate. The trans isomer of 1,2-limonene oxide is more reactive towards carbonation than the cis isomer. The cis isomer, under similar conditions, can lead to hydrolysis and rearrangement products .

Isomerization

cis-(+)-Limonene oxide can be used as a reactant to synthesize trans-dihydrocarvone via an isomerization reaction, using silica-supported tungstophosphoric acid as a catalyst and dialkylcarbonate as a solvent .

Epoxidation

The stereochemistry of limonene epoxide monomers influences copolymerization, crosslinking density, and material properties. cis-LDO generates thermosets with high mechanical properties .

Other reactions

cis-(+)-Limonene oxide can be used as a monomer to prepare poly(limonene)carbonate by Al(III) catalyzed coupling reaction with CO2 . It also serves as a reactant to prepare trans-diaxial diol via diastereoselective ring-opening reaction using a molybdenum complex catalyst .

Reactivity of cis- and trans-1,2-limonene oxides in carbonation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

cis-(-)-Limonene oxide has been studied for its potential use in drug formulation and delivery systems. Its ability to mask unpleasant tastes makes it beneficial in the pharmaceutical industry, particularly in enhancing the palatability of medicines . Moreover, it exhibits antimicrobial properties, which can be harnessed in developing new therapeutic agents.

Agricultural Uses

The compound is recognized for its role as a plant metabolite with potential pesticidal properties. Research indicates that limonene oxide can act as a natural insect repellent and fungicide, contributing to sustainable agricultural practices. Its application in crop protection can reduce reliance on synthetic chemicals.

Polymer Chemistry

cis-(-)-Limonene oxide serves as a monomer in the synthesis of biobased polymers. Studies have shown that it can be polymerized with carbon dioxide to produce poly(limonene) carbonate, which has applications in biodegradable plastics . This approach not only utilizes renewable resources but also addresses environmental concerns associated with traditional plastics.

Flavoring and Fragrance Industries

Due to its pleasant citrus aroma, cis-(-)-limonene oxide is widely used in the flavoring and fragrance industries. It enhances the sensory profiles of food products and cosmetics, making it a popular ingredient in various formulations .

Table 1: Comparison of Limonene Oxide Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Used to mask bitter tastes and enhance drug formulations | Improved patient compliance |

| Agriculture | Acts as a natural pesticide and fungicide | Sustainable pest control |

| Polymer Chemistry | Monomer for biobased polymers (e.g., poly(limonene) carbonate) | Environmentally friendly materials |

| Flavoring & Fragrance | Enhances flavor profiles in food and cosmetics | Natural aroma enhancement |

Table 2: Case Studies on Limonene Oxide

| Study Reference | Focus Area | Findings |

|---|---|---|

| Steuer et al., 2001 | Pharmaceutical applications | Demonstrated taste-masking properties of limonene oxide |

| Nguyen et al., 2009 | Antimicrobial activity | Identified effective antimicrobial properties against pathogens |

| Fancello et al., 2016 | Polymerization techniques | Successful synthesis of poly(limonene) carbonate with CO2 |

Mecanismo De Acción

The mechanism of action of limonene oxide, cis-(-)-, involves its interaction with molecular targets and pathways:

Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives.

Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis or other cellular responses.

Enzyme Inhibition: Limonene oxide can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

Limonene oxide, cis-(-)-, can be compared with other similar compounds:

Limonene Oxide, trans-: The trans-isomer has different stereochemistry and may exhibit different reactivity and biological activities.

Limonene Dioxide: This compound has two epoxide groups and is used in the synthesis of biobased polymers.

Limonene Diol: Formed by the hydrolysis of limonene oxide, it has different chemical properties and applications.

Uniqueness: Limonene oxide, cis-(-)-, is unique due to its high diastereoselectivity and specific applications in fragrance, flavor, and polymer industries. Its natural occurrence and renewable origin make it an attractive compound for sustainable chemistry .

Actividad Biológica

Limonene oxide, specifically the cis-(-)-isomer, is an organic compound derived from limonene, a terpene predominantly found in citrus fruits. With the molecular formula , it features a highly strained epoxide ring that contributes to its unique biological activities. This article delves into the biological activity of cis-(-)-limonene oxide, highlighting its synthesis, interactions, and potential applications in various fields.

Limonene oxide exists as a three-membered cyclic ether, which makes it highly reactive. The synthesis of cis-(-)-limonene oxide typically involves the epoxidation of limonene using various methods, including:

- Chemical Epoxidation : Using peracids or other oxidizing agents.

- Biocatalytic Methods : Employing enzymes for selective epoxidation.

The compound's reactivity is influenced by its epoxide structure, allowing it to participate in nucleophilic reactions, such as aminolysis and ring-opening polymerization.

Biological Activities

Limonene oxide exhibits several notable biological activities:

- Antimicrobial Properties : Research has shown that limonene oxide possesses antimicrobial activity against various pathogens. For instance, studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and pharmaceuticals .

- Anti-inflammatory Effects : Limonene oxide has been studied for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity : Some studies have reported the cytotoxic effects of limonene oxide on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells highlights its potential as an anticancer agent .

- Insecticidal Activity : Given its natural origin from citrus fruits, limonene oxide also displays insecticidal properties against pests. This makes it valuable in agricultural applications as a natural pesticide.

Case Studies and Research Findings

Several studies have investigated the biological activity of cis-(-)-limonene oxide:

- Study on Antimicrobial Activity : A study published in Nature demonstrated that limonene oxide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative .

- Research on Anti-inflammatory Effects : In vitro studies indicated that limonene oxide could downregulate the expression of inflammatory markers in macrophages, providing evidence for its anti-inflammatory properties .

- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of limonene oxide on human cancer cell lines. Results showed significant apoptosis induction at specific concentrations, indicating its potential role in cancer therapy .

Data Table: Biological Activities of Limonene Oxide

Propiedades

IUPAC Name |

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-AEJSXWLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186250 | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32543-51-4 | |

| Record name | cis-(-)-1,2-Epoxy-p-menth-8-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32543-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032543514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215X25J847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Limonene oxide, cis-(-)- in the context of natural products and their applications?

A: Limonene oxide, cis-(-)- is a significant component of the essential oils found in various plants with known medicinal properties. For example, it represents a notable constituent in the essential oil of Conyza newii, a plant traditionally recognized for its mosquito repellent properties. [] This highlights the potential of Limonene oxide, cis-(-)- and similar naturally occurring compounds as valuable sources for developing novel mosquito repellents.

Q2: Besides mosquito repellency, are there other potential applications for Limonene oxide, cis-(-)- based on its presence in essential oils?

A: Research indicates that Limonene oxide, cis-(-)- is present in the essential oil extracted from Isodon rugosus, a plant valued for its medicinal properties. [] The essential oil of Isodon rugosus has demonstrated both antioxidant and antibacterial activities. While further research is necessary to determine the specific contribution of Limonene oxide, cis-(-)- to these effects, its presence suggests potential applications in developing novel antioxidant and antibacterial agents.

Q3: Can you elaborate on the methods used to analyze Limonene oxide, cis-(-)- in the context of essential oil research?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying the individual components within complex mixtures like essential oils. [, ] This method allows researchers to identify Limonene oxide, cis-(-)- and determine its relative abundance within the essential oil composition. This information is crucial for understanding the potential synergistic effects of different compounds within the oil and for developing standardized extracts with consistent properties.

Q4: Why is it important to study the variation in essential oil composition, including the presence of Limonene oxide, cis-(-)-, across different samples and sources?

A: Research has shown significant variation in the essential oil content and composition of commercially available Carum carvi L. (caraway) seeds sourced from various countries. [] This variation can significantly impact the quality, efficacy, and potential applications of these products. Understanding the factors contributing to this variability, including geographical origin, harvesting practices, and storage conditions, is crucial for developing standardized extraction and production methods that ensure consistent quality and therapeutic benefits.

Q5: Are there any established methods for separating Limonene oxide, cis-(-)- from other compounds found in essential oils or its racemic mixture?

A: Yes, research highlights a method for separating Limonene oxide, cis-(-)- from its diastereomeric counterpart, Limonene oxide, trans-(+)-. This method utilizes the difference in reaction rates between the isomers during either aqueous mercury(II)-mediated or acid-catalyzed hydration. [] This process allows for the kinetic separation of Limonene oxide, cis-(-)- or Limonene oxide, trans-(+)- from the commercially available mixture, achieving high diastereoselectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.